molecular formula C9H5BrN2 B1523622 4-Bromo-1h-indole-7-carbonitrile CAS No. 1167055-46-0

4-Bromo-1h-indole-7-carbonitrile

Cat. No.: B1523622
CAS No.: 1167055-46-0
M. Wt: 221.05 g/mol
InChI Key: JRCFPOKROROTNV-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-7-carbonitrile is a brominated indole derivative with a carbonitrile group at the 7-position. Indoles are a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-7-carbonitrile typically involves the bromination of 1H-indole-7-carbonitrile. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst like ferric chloride (FeCl₃). The reaction is usually carried out in a solvent like dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indole-7-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form 4-bromo-1H-indole-7-carboxylic acid.

  • Reduction: The carbonitrile group can be reduced to an amine, resulting in 4-bromo-1H-indole-7-amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • 4-Bromo-1H-indole-7-carboxylic acid: Formed by oxidation.

  • 4-Bromo-1H-indole-7-amine: Formed by reduction.

  • Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-1H-indole-7-carbonitrile has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Potential use in drug discovery and development due to its bioactive properties.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-2-carboxamide

  • 4-Bromo-1H-indole-3-carbonitrile

  • 6-Bromo-1H-indole-7-carboxylic acid

Properties

IUPAC Name

4-bromo-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCFPOKROROTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694637
Record name 4-Bromo-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-46-0
Record name 4-Bromo-1H-indole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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